![molecular formula C13H20N2O4S B2793190 (3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797304-50-7](/img/structure/B2793190.png)
(3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .科学的研究の応用
Synthesis and Characterization
This compound has been synthesized and characterized using spectroscopy and single crystal X-ray diffraction. The structure determination is crucial for understanding the compound’s chemical behavior and potential interactions with biological targets .
Computational Chemistry
Density Functional Theory (DFT) calculations have been employed to predict the optimized structure of the molecule. This computational approach aids in predicting reactivity and stability, which is essential for designing new drugs or materials .
Drug Design
Derivatives of this compound have been explored as potent BRD4 inhibitors with anti-cancer activity, particularly against breast cancer. The design and synthesis of these derivatives are a significant step in the development of new therapeutic agents .
Anti-Cancer Activity
Specific derivatives have shown to inhibit cell proliferation, induce DNA damage, and arrest the cell cycle in cancer cells. These activities suggest the compound’s potential as a lead in anti-cancer drug development .
Molecular Mimicry
One derivative, in particular, has been found to mimic the PARP1 substrate, indicating a dual inhibitory effect on both BRD4 and PARP1. This dual action could be leveraged to design drugs with multiple therapeutic targets .
Gene Expression Modulation
The compound has been observed to modulate the expression of genes like c-MYC and γ-H2AX. This modulation is crucial for understanding the compound’s role in gene regulation and its potential therapeutic applications .
Cell Migration and Colony Formation
Research indicates that the compound can inhibit cell migration and colony formation, which are important factors in cancer metastasis. This suggests its use in preventing the spread of cancer .
Chemotherapy Resistance
The compound’s derivatives could provide alternatives to traditional chemotherapy agents, addressing the issue of drug resistance. This is particularly relevant for advanced patients with systemic recurrence or metastasis .
作用機序
Target of Action
The primary target of this compound is BRD4 , a protein that plays a crucial role in gene expression and cell growth . Inhibitors of BRD4 have shown promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, inhibiting its activity. This interaction results in significant anti-proliferative activity against certain cancer cell lines . The compound also displays a moderate inhibitory effect on PARP1 , another protein involved in DNA repair and programmed cell death .
Biochemical Pathways
The compound’s interaction with BRD4 and PARP1 affects several biochemical pathways. It modulates the expression of c-MYC and γ-H2AX , two proteins involved in cell cycle regulation and DNA damage response, respectively .
Result of Action
The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in certain cancer cells . These effects contribute to its anti-proliferative activity.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-8(2)7-20(17,18)11-5-15(6-11)13(16)12-9(3)14-19-10(12)4/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUQMMWTIHXQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。